(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a thioxoimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde, followed by the addition of propenyl isothiocyanate. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or acetonitrile. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in the production process. Industrial methods also emphasize the importance of safety measures and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with the addition of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry: In chemistry, (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: This compound has shown promise in biological studies, particularly in the field of enzyme inhibition. Its ability to interact with specific enzymes makes it a candidate for the development of enzyme inhibitors, which can be used in the study of metabolic pathways and disease mechanisms.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a subject of interest for drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of metabolic pathways or the alteration of cellular signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Dichloroanilines: These compounds share a chlorinated aromatic ring structure but differ in their functional groups and overall reactivity.
Phenolic Compounds: Similar in having aromatic rings, phenolic compounds differ significantly in their hydroxyl group presence and reactivity patterns.
Uniqueness: What sets (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one apart is its combination of a furan ring, chlorophenyl group, and thioxoimidazolidinone moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13ClN2O2S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13ClN2O2S/c1-2-9-20-16(21)14(19-17(20)23)10-11-7-8-15(22-11)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H,19,23)/b14-10- |
InChI Key |
ZFFJYWRVGNLCCW-UVTDQMKNSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |
Origin of Product |
United States |
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